molecular formula C2H3N3S B1598553 1H-1,2,3-Triazole-4-thiol CAS No. 6440-06-8

1H-1,2,3-Triazole-4-thiol

Cat. No. B1598553
CAS RN: 6440-06-8
M. Wt: 101.13 g/mol
InChI Key: LLCOQBODWBFTDD-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-thiol is a mercapto-substituted 1,2,4-triazole ligand that exhibits tautomerism in solution . It forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Synthesis Analysis

The synthesis of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Over the past few years, there has been significant progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two carbon atoms, three nitrogen atoms, and a sulfur atom . The empirical formula is C2H3N3S, and the molecular weight is 101.13 .


Chemical Reactions Analysis

This compound forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

This compound is soluble in water . It has a melting point of 221-224 °C . The compound exhibits tautomerism in solution .

Scientific Research Applications

Supramolecular Nanotube Development

1H-1,2,3-Triazole-4-thiol has been instrumental in creating a unique inorganic-organic hybrid supramolecular nanotube. This structure, developed from Ni5-substituted polyoxotungstates, showcases high chemical stability and notable proton-conducting properties, making it a significant advancement in the field of materials science (Cao et al., 2015).

Synthesis and Spectral Studies

The compound has been a focus in the synthesis and spectral analysis, such as in the development of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. Its synthesis, FT-IR, UV-visible, NMR features, and biological activity predictions highlight its versatility in organic chemistry and potential in biological applications (Srivastava et al., 2016).

Enhancement of Proton Conduction in Polymer Electrolyte Membranes

This compound dramatically enhances proton conduction in polymer electrolyte membranes, a breakthrough for fuel cell technology. This advancement presents a potential for improved mechanical properties and long-term stability in fuel cell applications (Zhou et al., 2005).

Antitumor Properties

Studies have shown that derivatives of this compound, such as 3,4-Substituted-(4H)-1,2,4-triazole-5-thiols, exhibit antitumor properties, expanding the compound's applications in medicinal chemistry (Ovsepyan et al., 2018).

Antimicrobial Activity

The synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol and their antimicrobial activity highlight the compound’s potential in developing new pharmaceuticals with antimicrobial properties (Karpun & Polishchuk, 2021).

Corrosion Inhibition

This compound derivatives have been explored for their role in corrosion inhibition, particularly for metals like copper. This application is significant in industrial processes and material preservation (Zarrouk et al., 2013).

Fungicidal Activities

In agriculture, 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties have shown effective fungicidal activities, underlining the compound’s importance in crop protection and agricultural chemistry (Sun et al., 2013).

Pharmaceutical Applications

This compound and its derivatives have been utilized in pharmaceutical research, particularly in thesynthesis of novel compounds with predicted biological activity. This includes exploring its antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties, making it a valuable compound in the development of new medications and treatments (Kravchenko, Panasenko, & Knysh, 2018).

Exploration in Inorganic Chemistry

The compound's application extends to inorganic chemistry, particularly in the formation of metal complexes. Studies on complexes of 1H-1,2,4-triazole-3-thiol with various metals, such as Co(II), Ni(II), Zn(II), and Cd(II), demonstrate its utility in creating new materials with unique properties (Gabryszewski, 2001).

Role in Green Chemistry

The synthesis of this compound derivatives is also important in the context of green chemistry. The need for more efficient and environmentally sustainable methods of preparing these compounds is a current focus, aligning with the principles of energy saving and sustainability in chemical synthesis (Eliazyan et al., 2010).

Electrochemical Applications

Studies on the electrochemical properties of this compound derivatives, such as their use as corrosion inhibitors, contribute significantly to understanding and improving the longevity and durability of materials in various industrial applications (Chauhan et al., 2019).

Safety and Hazards

1H-1,2,3-Triazole-4-thiol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, and to avoid ingestion and inhalation .

Future Directions

Triazole compounds have been the focus of many research studies due to their wide range of biological activities . The development of new synthesis methods and the exploration of their potential applications in various fields are areas of ongoing research .

properties

IUPAC Name

1,2-dihydrotriazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCOQBODWBFTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214654
Record name 1H-1,2,3-Triazole-4-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6440-06-8
Record name 1H-1,2,3-Triazole-5-thiol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-thiol
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Record name 1H-1,2,3-Triazole-4-thiol
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Record name 1H-1,2,3-triazole-4-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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